Calreticulin is classified as a calcium-binding chaperone. It is encoded by the CALR gene in humans and is present in many organisms, including plants and animals. The protein contains three distinct structural domains: an N-terminal domain, a central proline-rich domain, and a C-terminal domain that possesses high calcium-binding capacity . Its expression is regulated by calcium levels; for instance, depletion of intracellular calcium stores can induce calreticulin gene expression .
Calreticulin is synthesized as a precursor protein in the rough endoplasmic reticulum. The synthesis involves several steps:
The synthesis can be influenced by various factors such as cellular stress, calcium concentration, and the presence of specific signaling molecules. For example, treatments with thapsigargin or A23187 can increase calreticulin expression by altering intracellular calcium levels .
Calreticulin consists of approximately 400 amino acids and features three major domains:
The molecular weight of calreticulin is approximately 46 kDa. Its structure has been characterized using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy, revealing insights into its calcium-binding properties and interactions with other proteins .
Calreticulin participates in several biochemical reactions:
The binding of calcium to calreticulin alters its conformation, enhancing its ability to interact with other proteins and influencing cellular signaling pathways related to stress responses and apoptosis .
Calreticulin functions primarily through its ability to bind calcium ions, which influences various cellular processes:
Studies have shown that calreticulin deficiency leads to impaired calcium signaling and increased susceptibility to cellular stress, highlighting its critical role in maintaining cellular homeostasis .
Calreticulin exhibits high stability under physiological conditions but can be denatured under extreme pH or temperature changes. Its ability to bind multiple calcium ions enables it to act effectively as a chaperone within the ER .
Calreticulin has several important applications in scientific research:
Calreticulin (CRT) was first identified in 1974 by Ostwald and MacLennan as a high-affinity Ca²⁺-binding protein (HACBP) in rabbit skeletal muscle sarcoplasmic reticulum (SR). This protein bound calcium with a dissociation constant (Kd) of 2.5–4 μM and constituted 5–10% of SR protein content [1] [10]. Early debates questioned HACBP's existence due to inconsistent detection in SR proteomic analyses and variable migration patterns on SDS-PAGE (e.g., 55 kDa vs. 44 kDa bands), leading some researchers to propose its reclassification as an artifact [1]. By 1989, molecular cloning revealed that proteins previously termed calregulin, CRP55, CaBP3, and ERp60 shared identical sequences with HACBP, prompting a consensus to adopt "calreticulin" to reflect its calcium-binding function and ER/SR localization [4] [9] [10].
Table 1: Historical Nomenclature of Calreticulin
Alias | Reported Source | Key Identifying Features |
---|---|---|
HACBP | Sarcoplasmic reticulum | High-affinity Ca²⁺ binding (Kd ~2.5–4 μM) |
Calregulin | Liver cells | ER localization, Ca²⁺ binding |
CRP55 | Endoplasmic reticulum | 55 kDa molecular weight, chaperone activity |
ERp60 | Non-muscle cells | Protein disulfide isomerase-like activity |
Calreticulin genes exhibit deep evolutionary conservation across eukaryotes. The human CALR gene resides on chromosome 19p13.13, while murine Calr maps to chromosome 8 [9]. In plants, CRT genes diverged early into two clades: CRT1/CRT2 and CRT3, with Arabidopsis thaliana harboring three functional genes (CRT1, CRT2, CRT3) and one pseudogene (At1g56390) [2] [7]. Genomic analyses show:
Table 2: Genomic Features of CRT Genes Across Species
Clade | Representative Genes | Exons | Conserved Domains | Phylogenetic Notes |
---|---|---|---|---|
Mammals | CALR (human, mouse) | 9 | N, P, C domains; KDEL | Single ancestral gene duplication |
Eudicots | AtCRT1/2/3 (Arabidopsis) | 7–9 | N, P, C domains; HDEL/KDEL | CRT1/2 vs. CRT3 clades; tandem duplications |
Monocots | ZmCRT3 (maize) | 6–8 | N, P, C domains; HDEL | CRT3 orthologs basal to angiosperms |
Green Algae | CrCALR (Chlamydomonas) | 5–7 | Partial N/P domains; KDEL-like | Precursor to land plant CRTs |
Calreticulin primarily resides in the endoplasmic reticulum (ER) lumen but exhibits multicompartmental distribution:
Table 3: Subcellular Compartments and Functions of Calreticulin
Localization | Mechanism | Key Functions |
---|---|---|
ER lumen | KDEL-dependent retention | Ca²⁺ buffering (~25 mol Ca²⁺/mol CRT); Chaperone-assisted protein folding |
Cell surface | Alternative trafficking; ER-Golgi bypass | Phagocytosis signal ("eat me"); Thrombospondin-1 binding; Integrin signaling |
Cytosol/Nucleus | Unknown translocation pathways | Nuclear export; Repression of nuclear hormone receptors |
Extracellular space | Non-classical secretion | Wound healing modulation; Mycorrhizal symbiosis in plants |
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